An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate (CAS No. 190774-52-8). This fluorinated aryl isocyanate is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and reactions, and an exploration of its role in the inhibition of the necroptosis signaling pathway through the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.
Core Chemical Properties
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a reactive organic compound featuring a highly electrophilic isocyanate group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. These functional groups impart unique reactivity and properties that are advantageous in the synthesis of complex organic molecules.
| Property | Value | Source |
| CAS Number | 190774-52-8 | [1][2] |
| Molecular Formula | C₈H₃F₄NO | [1] |
| Molecular Weight | 205.11 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 39 °C at 1.5 mmHg | [1] |
| Density | 1.416 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.459 | [1] |
| Flash Point | 171 °F (77.2 °C) | [1] |
Synthesis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate
The synthesis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate can be achieved through several established methods for isocyanate formation. The most common industrial routes involve the phosgenation of the corresponding aniline or the Curtius rearrangement of a carboxylic acid derivative.
Synthesis via Phosgenation of 2-Fluoro-3-(trifluoromethyl)aniline
This method involves the reaction of 2-Fluoro-3-(trifluoromethyl)aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The aniline precursor is a critical starting material.
Experimental Protocol:
-
Preparation of the Amine Solution: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane.
-
Phosgenation: To the stirred amine solution, add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction is exothermic and generates HCl gas, which should be neutralized with a non-nucleophilic base (e.g., triethylamine) or vented safely.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak around 2250-2270 cm⁻¹.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. The solvent is then removed under reduced pressure.
-
Purification: The crude isocyanate is purified by vacuum distillation to yield the final product.[3]
Synthesis via Curtius Rearrangement of 2-Fluoro-3-(trifluoromethyl)benzoic Acid
The Curtius rearrangement provides an alternative, phosgene-free route to the isocyanate from the corresponding carboxylic acid.[4][5][6]
Experimental Protocol:
-
Acyl Azide Formation: Convert 2-Fluoro-3-(trifluoromethyl)benzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form the acyl azide. A one-pot procedure using diphenylphosphoryl azide (DPPA) with the carboxylic acid is a common and safer alternative.[7]
-
Rearrangement: The acyl azide is then carefully heated in an inert solvent (e.g., toluene or benzene). The thermal decomposition of the acyl azide leads to the loss of nitrogen gas and the rearrangement of the remaining fragment to form the isocyanate.[4]
-
Isolation: The isocyanate can be isolated by removal of the solvent under reduced pressure and purified by vacuum distillation.[5]
Reactivity and Key Reactions
The isocyanate group of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.
Reaction with Amines to Form Ureas
The most prominent reaction of this isocyanate is its reaction with primary or secondary amines to form substituted ureas. This reaction is fundamental to the synthesis of many biologically active molecules, including RIPK1 inhibitors.[3][8]
General Experimental Protocol for Urea Formation:
-
Amine Solution Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[9]
-
Isocyanate Addition: To the stirred amine solution, add 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. Monitor the reaction by TLC until the starting materials are consumed.
-
Product Isolation: If the urea product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[3]
Application in Drug Discovery: Synthesis of RIPK1 Kinase Inhibitors
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a valuable reagent in the synthesis of small molecule inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.
The Necroptosis Signaling Pathway
Necroptosis is a regulated necrotic cell death pathway that is initiated by signals such as tumor necrosis factor (TNF). The core of the necroptosis signaling cascade involves the activation of RIPK1, which then recruits and activates RIPK3. This leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[8][10]
Experimental Workflow: Synthesis of a Furo[2,3-d]pyrimidine-based RIPK1 Inhibitor
The following diagram illustrates a general workflow for the synthesis of a furo[2,3-d]pyrimidine-based RIPK1 inhibitor, where the urea linkage is formed using 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate.
Safety and Handling
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.[1]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed or inhaled, seek immediate medical attention.[1]
-
Storage: Store in a cool, dry, well-ventilated place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.
Conclusion
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive isocyanate group and fluorine-containing substituents makes it an important precursor for the development of novel therapeutics, such as RIPK1 kinase inhibitors for the treatment of diseases associated with necroptosis. Proper handling and understanding of its chemical properties are essential for its safe and effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
